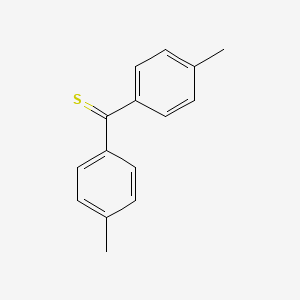
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione is an organic compound with the molecular formula C30H22O4S. This compound is characterized by the presence of two benzoyl groups and two phenyl groups attached to a thiirane ring, which also contains a dione functionality. It is a unique compound due to its structural complexity and the presence of multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione typically involves the reaction of benzoyl chloride with diphenylthiirane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Ammonia, primary or secondary amines, alcohols, pyridine as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amides, esters.
Applications De Recherche Scientifique
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The presence of the thiirane ring allows for the formation of reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione can be compared with other similar compounds such as:
2,3-Dibenzoyl-1,4-diphenylbutane-1,4-dione: Similar in structure but lacks the thiirane ring, leading to different chemical reactivity and applications.
1,2-Dibenzoylethane: Contains fewer benzoyl groups and lacks the thiirane ring, resulting in different chemical properties.
1,3-Diphenyl-1,3-propanedione: Similar in having phenyl groups but differs in the position and number of functional groups.
The uniqueness of this compound lies in its combination of benzoyl, phenyl, and thiirane functionalities, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
989-21-9 |
|---|---|
Formule moléculaire |
C28H20O4S |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(3-benzoyl-1,1-dioxo-2,3-diphenylthiiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20O4S/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)28(33(27,31)32,24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20H |
Clé InChI |
RHISAXAFLNJXAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2(C(S2(=O)=O)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


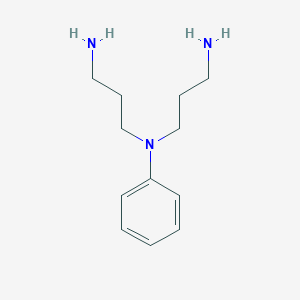

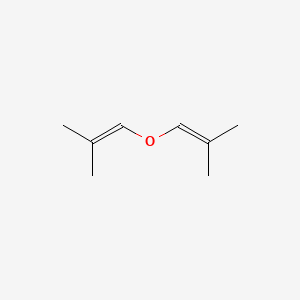
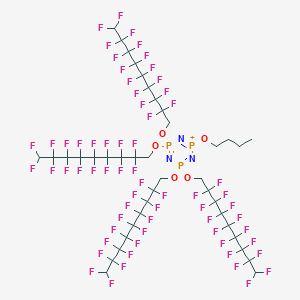

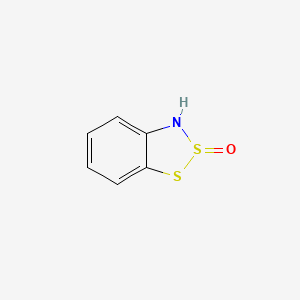

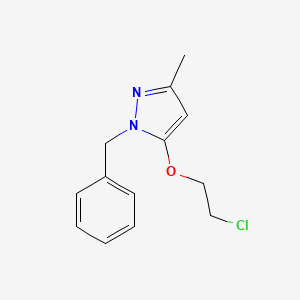
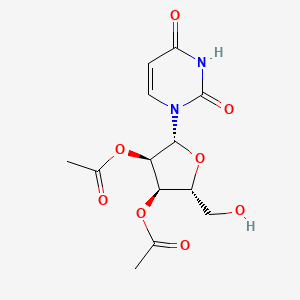
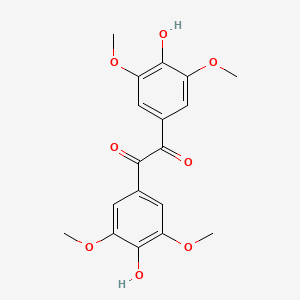

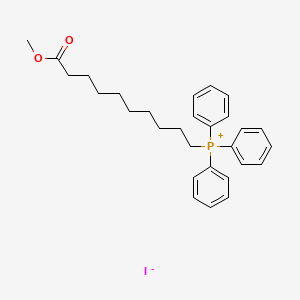
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)
